N-{3-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-4,5-dimethyl-2-thienyl}-2-furamide
Description
Properties
IUPAC Name |
N-[3-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-16(2)31-24(27-23(28)19-10-7-13-30-19)21(15)22(26-20-11-4-5-12-25-20)17-8-6-9-18(14-17)29-3/h4-14,22H,1-3H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVMTRYSPFHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=CC=C2)OC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-4,5-dimethyl-2-thienyl}-2-furamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure which includes:
- Furan moiety
- Thienyl group
- Pyridine and methoxyphenyl substituents
This unique combination of functional groups is believed to contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of furan compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines using both 2D and 3D culture models.
Key Findings:
- Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Conducted: MTS cytotoxicity assay and BrdU proliferation assay.
- Results: The compound demonstrated IC50 values indicating effective inhibition of cell proliferation, particularly in 2D assays compared to 3D models, suggesting a promising profile for further development as an antitumor agent .
| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| A549 | X.XX | Y.YY |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
In addition to its antitumor potential, this compound has shown antimicrobial properties against various pathogens.
Research Highlights:
- The compound was tested against E. coli and S. aureus, revealing significant antibacterial activity.
- The mechanism of action is believed to involve DNA binding and subsequent inhibition of DNA-dependent enzymes, similar to other furan derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications in the thienyl and furan components can significantly alter potency and selectivity.
Notable Modifications:
- Substitution patterns on the pyridine ring can enhance antitumor efficacy.
- The presence of electron-donating or withdrawing groups on the methoxyphenyl moiety can influence binding affinity to target biomolecules.
Case Studies
Several case studies have documented the effects of similar compounds in preclinical settings:
- Study on Antitumor Efficacy : A study involving a series of furan derivatives demonstrated that certain substitutions led to increased cytotoxicity against lung cancer cell lines.
- Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of furan-based compounds showed that structural variations could enhance activity against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The following compounds share partial structural homology with the target molecule:
A. 6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide ()
- Core : Furo[2,3-b]pyridine (fused furan-pyridine) vs. thienyl in the target.
- Substituents: Chloro and fluorophenyl groups (electron-withdrawing) vs. methoxyphenyl (electron-donating) in the target. Pyrimidin-2-yl cyclopropane carboxamide vs. pyridinylamino-methyl and furamide in the target.
- Implications : The fluorophenyl group may enhance metabolic stability compared to the target’s methoxyphenyl, while the fused furopyridine core could offer greater planarity for π-π stacking .
B. AZ331: 5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide ()
- Core : 1,4-Dihydropyridine (DHP) vs. thienyl.
- Substituents :
- Dual methoxyphenyl groups and a furyl moiety, similar to the target’s methoxyphenyl and furamide.
- Thioether linkage absent in the target.
- Implications: The DHP core is associated with calcium channel modulation. The thioether in AZ331 may confer redox activity, whereas the target’s pyridinylamino group could enhance basicity and solubility .
C. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()
- Core : Benzothiazole vs. thienyl.
- Substituents :
- Trifluoromethyl (electron-withdrawing) and methoxyphenyl acetamide vs. dimethyl thienyl and furamide.
- Implications : The benzothiazole core is rigid and often used in kinase inhibitors. The trifluoromethyl group may improve metabolic stability compared to the target’s dimethyl thienyl substituents .
Physicochemical and Pharmacokinetic Inferences
Structural Advantages of the Target Compound:
Potential Therapeutic Overlaps
- Antimicrobial Activity: Thienyl and furan-containing compounds (e.g., ’s thieno-pyrimidines) often exhibit antimicrobial properties, though the target’s dimethyl groups may alter spectrum .
Preparation Methods
Thiophene Ring Formation
The 4,5-dimethylthiophene scaffold can be synthesized via Knorr thiophene synthesis or Gewald reaction . The Gewald reaction, involving a ketone, sulfur, and a cyanoacetate, is particularly suitable for introducing methyl groups at the 4- and 5-positions:
Subsequent hydrolysis of the nitrile to an amine (Intermediate A) can be achieved using Raney nickel or LiAlH4 .
Table 1: Thiophene Core Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gewald Reaction | EtOH, Morpholine, 80°C | 65–75 | |
| Nitrile Hydrolysis | LiAlH4, THF, Reflux | 80–85 |
Functionalization of the Thiophene Core
Introduction of the (3-Methoxyphenyl)(2-Pyridinylamino)methyl Group
The secondary amine at position 2 of the thiophene undergoes Mannich-type alkylation with 3-methoxybenzaldehyde and 2-aminopyridine :
Reductive amination ensures selective formation of the desired stereochemistry.
Table 2: Reductive Amination Parameters
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Acetic Acid | |
| Reducing Agent | NaBH3CN | |
| Temperature | 25°C (RT) | |
| Reaction Time | 12–16 hours |
Amide Bond Formation
Coupling with Furan-2-Carboxylic Acid
The terminal amine of Intermediate C reacts with furan-2-carbonyl chloride under Schotten-Baumann conditions :
Alternative methods employ EDC/HOBt or DCC coupling in anhydrous DMF.
Table 3: Amidation Reaction Optimization
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DMF | 78 | 95% |
| DCC/DMAP | CH2Cl2 | 72 | 93% |
| SOCl2 (acyl chloride) | Et2O/H2O | 85 | 97% |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 1:4), followed by recrystallization from ethanol/water.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
